molecular formula C7H5F3N4 B2514230 3-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 1713160-74-7

3-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-アミン

カタログ番号: B2514230
CAS番号: 1713160-74-7
分子量: 202.14
InChIキー: SUFFTINCMLBHKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity, making it a privileged scaffold for drug design and discovery .

生化学分析

Biochemical Properties

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is essential for elucidating its mechanism of action and potential therapeutic targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction uses a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination and achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high efficiency and yield in an industrial setting .

特性

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFTINCMLBHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。